molecular formula C17H15NO3 B5889565 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B5889565
M. Wt: 281.30 g/mol
InChI Key: WYTWOWKAYNGYPI-UHFFFAOYSA-N
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Description

“5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide” is a compound with the molecular formula C17H15NO3 . It has a molecular weight of 281.306 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H14O4/c1-2-20-12-8-9-14-13 (10-12)15 (17 (18)19)16 (21-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 281.306 Da . .

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide-CA is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that this compound inhibits the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound-CA has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have analgesic effects by modulating the activity of the opioid system. It has also been shown to have anxiolytic effects by modulating the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide-CA in lab experiments is its ability to modulate various signaling pathways, making it a useful tool in studying cellular processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in certain experimental settings.

Future Directions

There are several future directions for the research on 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide-CA. One potential direction is to investigate its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to further explore its anticancer properties and its potential as a chemotherapeutic agent. Additionally, the development of more soluble analogs of this compound-CA may expand its potential applications in research.
In conclusion, this compound is a promising compound for scientific research applications. Its ability to modulate various signaling pathways and its diverse biochemical and physiological effects make it a useful tool in studying cellular processes and disease mechanisms. Further research on this compound may lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

The synthesis method of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide-CA involves the reaction of 2-phenyl-1-benzofuran-3-carboxylic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound.

Scientific Research Applications

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide-CA has been used in various scientific research applications, including studies on the central nervous system, inflammation, and cancer. In one study, this compound-CA was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that this compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Properties

IUPAC Name

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-12-8-9-14-13(10-12)15(17(18)19)16(21-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWOWKAYNGYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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